molecular formula C8H14O2 B13072530 2,4,4-Trimethyl-3-oxopentanal

2,4,4-Trimethyl-3-oxopentanal

Cat. No.: B13072530
M. Wt: 142.20 g/mol
InChI Key: WTOXVGCXSQQHEQ-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-3-oxopentanal is an organic compound with the molecular formula C8H14O2. It is a ketone and aldehyde hybrid, characterized by the presence of both a carbonyl group and an aldehyde group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,4-Trimethyl-3-oxopentanal can be synthesized through several methods. One common approach involves the aldol condensation of isobutyraldehyde with acetone in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the base catalyst facilitating the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-3-oxopentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: 2,4,4-Trimethyl-3-oxopentanoic acid.

    Reduction: 2,4,4-Trimethyl-3-hydroxypentanal.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,4-Trimethyl-3-oxopentanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as a building block for polymers and resins.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2,4,4-trimethyl-3-oxopentanal

InChI

InChI=1S/C8H14O2/c1-6(5-9)7(10)8(2,3)4/h5-6H,1-4H3

InChI Key

WTOXVGCXSQQHEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(=O)C(C)(C)C

Origin of Product

United States

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